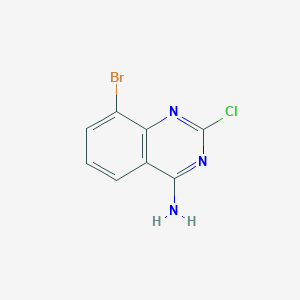

8-Bromo-2-chloroquinazolin-4-amine

Description

Properties

IUPAC Name |

8-bromo-2-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWKIQGVGJPSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549437 | |

| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956100-62-2 | |

| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 8-Bromo-2-chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 8-Bromo-2-chloroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines available information on closely related structures with established principles of organic chemistry and spectroscopy to offer a predictive and instructional resource.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 2H | Aromatic protons (H-5, H-6) |

| ~7.9 - 8.1 | d | 1H | Aromatic proton (H-7) |

| ~5.5 - 6.5 | br s | 2H | Amine protons (-NH₂) |

Note: The chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~110 - 120 | Aromatic CH |

| ~120 - 130 | Aromatic CH |

| ~130 - 140 | Aromatic C-Br |

| ~140 - 150 | Aromatic C |

| ~150 - 155 | C-Cl |

| ~160 - 165 | C-NH₂ |

| ~165 - 170 | Aromatic C |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (relative abundance, %) |

| [M]⁺ | 257/259/261 (pattern due to Br and Cl isotopes) |

| [M+H]⁺ | 258/260/262 (pattern due to Br and Cl isotopes) |

| [M-Cl]⁺ | 222/224 (pattern due to Br isotopes) |

| [M-Br]⁺ | 178/180 (pattern due to Cl isotopes) |

Note: The isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 1650 - 1580 | Medium to Strong | N-H bending (primary amine) |

| 1620 - 1580 | Medium | C=N stretching (quinazoline ring) |

| 1500 - 1400 | Strong | Aromatic C=C stretching |

| 1335 - 1250 | Medium | C-N stretching (aromatic amine) |

| ~1100 | Medium | C-Cl stretching |

| ~600 | Medium | C-Br stretching |

Note: The presence of a primary amine is characterized by two N-H stretching bands. The exact positions can be influenced by hydrogen bonding.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, a plausible and commonly employed synthetic route involves the selective amination of a 2,4-dichloroquinazoline precursor.

Synthesis of this compound from 8-Bromo-2,4-dichloroquinazoline

This procedure is a representative method based on established protocols for the amination of 2,4-dichloroquinazolines.

Materials:

-

8-Bromo-2,4-dichloroquinazoline

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Ethanol)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Purification setup (e.g., column chromatography or recrystallization apparatus)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 8-Bromo-2,4-dichloroquinazoline (1.0 equivalent) in a suitable anhydrous solvent.

-

Amination: To the stirred solution, add an excess of the ammonia solution (typically 3-5 equivalents) at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux (the temperature will depend on the solvent used). The progress of the reaction should be monitored by TLC by observing the disappearance of the starting material spot and the appearance of the product spot.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude residue is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway described above.

Caption: Synthetic route to this compound.

Potential Signaling Pathway Involvement

While specific studies on the biological activity and signaling pathway modulation of this compound are limited, the quinazoline scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly in oncology. Derivatives of 4-aminoquinazolines are known to act as inhibitors of various protein kinases.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could interact with signaling pathways regulated by kinases such as the Epidermal Growth Factor Receptor (EGFR) or the Phosphoinositide 3-kinase (PI3K) pathway. These pathways are crucial in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound.

The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline-based inhibitors.

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

This technical guide provides a foundational understanding of this compound for research and development purposes. It is important to note that the spectroscopic data and biological activities are predictive and require experimental validation.

An In-depth Technical Guide to the NMR Spectral Analysis of 8-Bromo-2-chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide is intended to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 8-Bromo-2-chloroquinazolin-4-amine, a key intermediate in medicinal chemistry and drug discovery. However, a thorough search of publicly available scientific literature and spectral databases has revealed a significant gap in the detailed ¹H and ¹³C NMR data for this specific compound. While NMR spectroscopy is a principal technique for the structural elucidation of organic molecules, including quinazoline derivatives, specific chemical shift assignments, and coupling constants for this compound are not readily accessible in published resources. This guide will, therefore, outline the expected spectral features based on the analysis of structurally similar compounds, detail the standard experimental protocols for acquiring such data, and provide a logical framework for its synthesis and subsequent characterization.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, a predictive analysis based on the structure of this compound allows for the estimation of chemical shifts. These predictions are valuable for researchers planning the synthesis and for the preliminary interpretation of experimentally acquired spectra.

Structure:

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

| Predicted Proton | Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.5 - 7.8 | d | ~8.0 |

| H-6 | 7.2 - 7.5 | t | ~8.0 |

| H-7 | 7.8 - 8.1 | d | ~8.0 |

| -NH₂ | 5.0 - 7.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Carbon | Chemical Shift (δ, ppm) Range |

| C-2 | 155 - 160 |

| C-4 | 160 - 165 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 135 - 140 |

| C-8 | 115 - 120 |

| C-8a | 145 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

Data Acquisition Parameters

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

-

Logical Workflow for Synthesis and Characterization

The synthesis of this compound is a crucial first step to obtaining experimental NMR data. A logical workflow for its preparation and subsequent analysis is presented below.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion and Future Work

This technical guide highlights the current lack of publicly available, detailed ¹H and ¹³C NMR data for this compound. The predicted spectral data and the outlined experimental protocols provide a solid foundation for researchers aiming to synthesize and characterize this important molecule. It is strongly recommended that future work on this compound includes the full acquisition and publication of its NMR spectral data to fill this knowledge gap and facilitate further research in the fields of medicinal chemistry and drug development. The availability of such data would be invaluable for the unambiguous identification and quality control of this compound in various research and development settings.

Mass Spectrometry Analysis of 8-Bromo-2-chloroquinazolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 8-Bromo-2-chloroquinazolin-4-amine, a quinazoline derivative of interest in pharmaceutical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data interpretation to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a prominent feature in many biologically active compounds, and understanding the mass spectrometric behavior of its derivatives is crucial for drug discovery and development processes, including metabolite identification and quality control. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions.

Molecular Profile

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₅BrClN₃ |

| Molecular Weight | 258.50 g/mol |

| CAS Number | 956100-62-2 |

| Structure | This compound |

Experimental Protocols

3.1. Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO) at a concentration of approximately 1 mg/mL. For analysis, this stock solution should be further diluted to a working concentration, typically in the range of 1-10 µg/mL, using a solvent compatible with the chosen ionization technique.

3.2. Instrumentation

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation. The instrument can be coupled with a liquid chromatography (LC) system for separation from complex matrices or used with direct infusion for pure compounds.

3.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for quinazoline derivatives due to the presence of basic nitrogen atoms that can be readily protonated. Electron ionization (EI) can also be used, particularly for generating fragment ions and creating a library-searchable spectrum.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi

-

Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

-

Mass Analyzer Settings:

-

Mass Range: m/z 50 - 500

-

Acquisition Rate: 1-2 spectra/s

-

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the protonated molecule ([M+H]⁺) can be induced using collision-induced dissociation (CID). The collision energy should be optimized for the compound, typically in the range of 10-40 eV, to generate a rich fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

4.1. Molecular Ion Region

The molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) will appear as a cluster of peaks reflecting the isotopic distribution of bromine and chlorine. The most abundant peaks in this cluster are expected at m/z 257, 259, and 261.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Relative Abundance (%) |

| [C₈H₅⁷⁹Br³⁵ClN₃]⁺ | 257 | ~75 |

| [C₈H₅⁸¹Br³⁵ClN₃]⁺ / [C₈H₅⁷⁹Br³⁷ClN₃]⁺ | 259 | ~100 |

| [C₈H₅⁸¹Br³⁷ClN₃]⁺ | 261 | ~25 |

4.2. Fragmentation Pathway

The fragmentation of this compound is likely to proceed through several key pathways, initiated by the loss of small molecules or radicals from the protonated or radical cation molecule. The stable aromatic quinazoline core is expected to be a prominent feature in the fragment ions.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Table 2: Predicted Fragment Ions and Their Origins

| m/z (Nominal) | Proposed Formula | Origin | Notes |

| 222/224 | [C₈H₄BrN₂]⁺ | [M+H]⁺ - HCl | Loss of hydrogen chloride. Isotopic pattern for one bromine atom. |

| 241/243/245 | [C₈H₄BrClN]⁺ | [M+H]⁺ - NH₃ | Loss of ammonia from the amino group. Isotopic pattern for one bromine and one chlorine atom. |

| 179/181 | [C₈H₅ClN₃]⁺ | [M+H]⁺ - Br• | Loss of a bromine radical. Isotopic pattern for one chlorine atom. |

| 223/225 | [C₈H₅BrN₃]⁺ | [M+H]⁺ - Cl• | Loss of a chlorine radical. Isotopic pattern for one bromine atom. |

| 181/183 | [C₇H₄BrN]⁺ | [M+H]⁺ - HCl - HCN | Subsequent loss of hydrogen cyanide from the m/z 222/224 fragment. |

Data Interpretation and Structural Confirmation

The presence of the characteristic isotopic clusters for bromine and chlorine in the molecular ion and fragment ions is a key diagnostic feature for confirming the elemental composition. High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of the elemental formula for each ion and increasing confidence in the structural assignments. Comparison of the obtained fragmentation pattern with that of structurally related quinazoline derivatives can further support the proposed structure. For instance, the mass spectra of bromo-chloro-anilines show characteristic losses of halogens and small molecules, which is consistent with the predicted fragmentation of the target compound.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. By employing the described experimental protocols and understanding the predicted fragmentation behavior, researchers can effectively utilize mass spectrometry for the identification, characterization, and quantification of this and related quinazoline compounds in various stages of drug development. The combination of high-resolution mass spectrometry and tandem mass spectrometry is essential for unambiguous structural elucidation.

solubility and stability of 8-Bromo-2-chloroquinazolin-4-amine

An In-depth Technical Guide on the Physicochemical Profiling of Novel Quinazoline Derivatives: A Case Study Framework for 8-Bromo-2-chloroquinazolin-4-amine

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of novel quinazoline derivatives, using the hypothetical compound this compound as a representative example. Due to the absence of publicly available data for this specific molecule, this document outlines standardized experimental protocols and data presentation formats that are critical for the preclinical evaluation of new chemical entities (NCEs) in drug discovery. The methodologies detailed herein are based on established industry practices and are intended to guide researchers in generating the robust physicochemical data required for lead optimization and candidate selection. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Introduction to Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory discovery to a clinical candidate is fraught with challenges. Among the most critical early hurdles are the compound's fundamental physicochemical properties, primarily its solubility and stability. These characteristics are pivotal as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and therapeutic potential.

-

Aqueous Solubility is a measure of a compound's ability to dissolve in water or aqueous buffer systems. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability. It can also pose significant challenges for in vitro assay setup and intravenous formulation development.

-

Chemical Stability refers to a compound's resistance to degradation under various environmental conditions, such as changes in pH, temperature, and light exposure. Chemical instability can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life, all of which can be grounds for terminating a compound's development.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. When developing novel analogs, such as the hypothetical this compound, a thorough and early assessment of these physicochemical properties is paramount. This guide provides the necessary theoretical background and practical experimental protocols to undertake such an evaluation.

Aqueous Solubility Assessment

The aqueous solubility of a new chemical entity should be determined at various pH values to simulate the physiological environments it will encounter (e.g., stomach, intestine, blood). The two primary types of solubility measurements are kinetic and thermodynamic.

Quantitative Solubility Data

The following table provides a template for summarizing the aqueous solubility data for a novel compound.

| Assay Type | Buffer System (pH) | Temperature (°C) | Solubility (µM) | Method |

| Kinetic Solubility | Phosphate Buffer (pH 7.4) | 25 | Data | Nephelometry/LC-MS |

| Kinetic Solubility | Acetate Buffer (pH 5.0) | 25 | Data | Nephelometry/LC-MS |

| Thermodynamic Solubility | Phosphate Buffer (pH 7.4) | 25 | Data | Shake-Flask (HPLC) |

| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | Data | Shake-Flask (HPLC) |

| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8) | 37 | Data | Shake-Flask (HPLC) |

Experimental Protocols

Principle: This high-throughput method measures the solubility of a compound as it precipitates out of a solution prepared by diluting a high-concentration DMSO stock into an aqueous buffer. It provides a rapid assessment of solubility for initial screening.

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Seal the plate and shake vigorously for 2 hours at room temperature.

-

Measure the turbidity of each well using a nephelometer. The point at which precipitation is observed relative to a concentration gradient indicates the kinetic solubility.

-

Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant concentration using LC-MS/MS or HPLC-UV.

Principle: This gold-standard method measures the true equilibrium solubility of a compound. It is a lower-throughput but more accurate method, typically used for lead compounds.

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS).

-

Seal the vial and agitate it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Solubility Assessment Workflow

Caption: Workflow for determining aqueous solubility.

Chemical Stability Assessment

Evaluating the stability of a compound under different conditions is crucial to ensure its integrity during storage and in biological systems.

Quantitative Stability Data

The following table provides a template for summarizing the chemical stability data, typically reported as the percentage of the compound remaining after a specific incubation period.

| Stability Type | Condition | Incubation Time | Temperature (°C) | % Remaining | Analysis Method |

| pH Stability | pH 1.2 (0.1 N HCl) | 24 hours | 37 | Data | HPLC-UV |

| pH Stability | pH 7.4 (PBS) | 24 hours | 37 | Data | HPLC-UV |

| pH Stability | pH 9.0 (Borate Buffer) | 24 hours | 37 | Data | HPLC-UV |

| Photostability | 1.2 million lux hours (visible) | Continuous | 25 | Data | HPLC-UV |

| Photostability | 200 W·h/m² (UVA) | Continuous | 25 | Data | HPLC-UV |

| Plasma Stability | Human Plasma | 4 hours | 37 | Data | LC-MS/MS |

Experimental Protocols

Principle: This assay assesses the degradation of a compound in aqueous solutions of varying pH, simulating different physiological and storage conditions.

Methodology:

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., acetonitrile or DMSO).

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 7.4, 9.0).

-

Spike the compound stock solution into each buffer to a final concentration of approximately 10 µM. Ensure the organic solvent concentration is low (<1%) to avoid solubility issues.

-

Take an aliquot immediately (T=0) and quench the reaction with an equal volume of cold acetonitrile. This serves as the baseline.

-

Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

-

Withdraw aliquots at various time points (e.g., 1, 4, 24 hours) and quench immediately with cold acetonitrile.

-

Analyze all samples (T=0 and subsequent time points) by HPLC-UV.

-

Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

Principle: This assay evaluates the degradation of a compound upon exposure to light, which is a regulatory requirement for drug development.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture).

-

Place the solution in a chemically inert, transparent container.

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Expose the test sample to a light source capable of producing a standardized output, as defined by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Store the dark control alongside the test sample, shielded from light.

-

After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV.

-

Compare the chromatograms to assess the extent of degradation and identify any major photodegradants.

Stability Assessment Logical Flow

Caption: Logical flow for chemical stability testing.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the early stages of drug discovery. While specific experimental data for this compound is not available in the public domain, this guide provides the essential templates and standardized protocols for its characterization. By employing these methodologies, researchers can generate high-quality, reproducible data to inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies. This enables data-driven decisions, ensuring that only compounds with the most promising physicochemical profiles are advanced, thereby optimizing resources and increasing the probability of success in the development of new therapeutics.

An In-depth Technical Guide to 4-Amino-8-bromo-2-chloroquinazoline (CAS Number 956100-62-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-Amino-8-bromo-2-chloroquinazoline (CAS No. 956100-62-2). This quinazoline derivative is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Compound Properties

4-Amino-8-bromo-2-chloroquinazoline is a substituted quinazoline, a class of heterocyclic compounds recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active molecules.[1][2] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 956100-62-2 | [3] |

| IUPAC Name | 8-bromo-2-chloroquinazolin-4-amine | ChemicalBook |

| Molecular Formula | C₈H₅BrClN₃ | [3] |

| Molecular Weight | 258.50 g/mol | [3] |

| Appearance | Not Available | [3] |

| Solubility | Very slightly soluble (0.88 g/L at 25 °C) | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 51.8 Ų | [3] |

| Complexity | 192 | [3] |

Synthesis and Chemical Reactivity

A documented synthetic application of 4-Amino-8-bromo-2-chloroquinazoline is its use as an intermediate in the preparation of 8-Bromo-2-chloroquinazoline. This reaction, detailed in patent literature, involves a deamination reaction.[5][6]

Experimental Protocol: Synthesis of 8-Bromo-2-chloroquinazoline from 4-Amino-8-bromo-2-chloroquinazoline[6]

Materials:

-

4-Amino-8-bromo-2-chloroquinazoline (1.0 eq)

-

Isoamyl nitrite (4.0 eq)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Brine

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-Amino-8-bromo-2-chloroquinazoline in THF under stirring.

-

Slowly add isoamyl nitrite dropwise to the solution over 3 hours.

-

After the addition is complete, continue stirring the reaction mixture at 60 °C for 40 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash the organic layer sequentially with brine and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a 1:1 mixture of DCM and petroleum ether as the eluent to afford 8-bromo-2-chloroquinazoline as a yellow solid.

The following diagram illustrates the experimental workflow for this synthesis.

Biological Significance and Potential Applications

The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors.[7] Many approved anti-cancer drugs, such as gefitinib and erlotinib, feature this core structure and function by targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[7] Overactivation of the EGFR signaling pathway is a common driver in various cancers, leading to uncontrolled cell proliferation and survival.[8][9]

While direct biological activity data for 4-Amino-8-bromo-2-chloroquinazoline is not extensively published, its role as an intermediate for other quinazoline derivatives suggests its utility in synthesizing compounds that could modulate kinase activity. The bromo and chloro substituents on the quinazoline ring provide reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening against various biological targets.

EGFR Signaling Pathway

The EGFR signaling cascade is a primary target for many quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately promoting cell growth and survival.[8] 4-Anilinoquinazoline derivatives, which can be synthesized from 4-chloroquinazolines, are known to be potent inhibitors of EGFR.[7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of EGFR and other RTKs, playing a central role in cell survival by inhibiting apoptosis.[1][2][10] The development of inhibitors that target components of this pathway is an active area of cancer research. The versatility of the 4-aminoquinazoline scaffold allows for its exploration in creating inhibitors of PI3K and Akt as well.[1][10]

Suppliers

4-Amino-8-bromo-2-chloroquinazoline is available from various chemical suppliers for research and development purposes. The table below lists some of the known suppliers. Purity and available quantities may vary.

| Supplier | Purity | Available Quantities |

| Guidechem | - | - |

| ChemicalBook | - | - |

| MOLBASE | 96% | 250mg |

| Matrix Scientific | - | - |

| Sigma-Aldrich | - | - |

| ChemScene | ≥98% | - |

| BLD Pharmatech | - | - |

Disclaimer: This information is for research and development purposes only. The handling of this chemical should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities and pathways described are based on the broader class of quinazoline derivatives and may not be directly applicable to this specific compound without further experimental validation.

References

- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. 2-AMINO-3-BROMOBENZOIC ACID | 20776-51-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 8-BROMO-2-CHLOROQUINAZOLINE | 956100-63-3 [chemicalbook.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Synthesis of 8-Bromo-2-chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 8-Bromo-2-chloroquinazolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the commercially available 2-bromoaniline. The overall strategy involves the initial synthesis of 2-amino-3-bromobenzoic acid, followed by the construction of the quinazoline core, and subsequent chlorination and selective amination to yield the final product. An alternative and more direct route involves the use of the commercially available intermediate, 8-bromo-2,4-dichloroquinazoline.

Synthetic Pathways

Two primary synthetic routes are outlined below. Route A details the synthesis from 2-bromoaniline, while Route B utilizes the commercially available 8-bromo-2,4-dichloroquinazoline.

Route A: Synthesis from 2-Bromoaniline

This route involves three key transformations:

-

Step 1: Synthesis of 2-amino-3-bromobenzoic acid from 2-bromoaniline.

-

Step 2: Cyclization to form 8-bromo-2,4-dichloroquinazoline. This is a two-step process involving the formation of 8-bromoquinazolin-4(3H)-one followed by chlorination.

-

Step 3: Selective amination at the C4 position to yield this compound.

Diagram of Synthetic Pathway from 2-Bromoaniline

Caption: Synthetic pathway of this compound starting from 2-Bromoaniline.

Route B: Synthesis from 8-Bromo-2,4-dichloroquinazoline

This streamlined route utilizes a commercially available advanced intermediate.

-

Step 1: Selective amination of 8-bromo-2,4-dichloroquinazoline at the C4 position.

Diagram of Synthetic Pathway from 8-Bromo-2,4-dichloroquinazoline

Caption: Abbreviated synthetic route starting from the commercially available intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Synthesis of 2-amino-3-bromobenzoic acid (from 2-bromoaniline)[1]

This synthesis is a multi-step process involving the formation of an isatin intermediate followed by oxidative cleavage.

Step 3.1.1: Preparation of N-(2-Bromophenyl)-2-hydroxyiminoacetamide

-

In a suitable reaction vessel, dissolve hydrated chloral (1.2 equiv.) in an aqueous solution of sodium sulfate.

-

Prepare a separate suspension of 2-bromoaniline (1.0 equiv.) in water, adding a minimal amount of DMSO to achieve a clear solution.

-

Add the 2-bromoaniline solution to the hydrated chloral solution, followed by the addition of an aqueous solution of hydroxylamine hydrochloride (3.7 equiv.).

-

Heat the mixture slowly to reflux over 90 minutes and maintain reflux for an additional 10 minutes.

-

Cool the reaction mixture to room temperature and collect the precipitated light brown solid by filtration.

-

Wash the solid thoroughly with water and dry under vacuum.

Step 3.1.2: Preparation of 7-Bromo-isatin

-

Carefully add the N-(2-Bromophenyl)-2-hydroxyiminoacetamide from the previous step in portions to concentrated sulfuric acid at 60 °C, ensuring the reaction temperature does not exceed 80 °C.

-

After the addition is complete, raise the temperature to 80 °C and stir for 1 hour.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Collect the resulting red solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3.1.3: Synthesis of 2-amino-3-bromobenzoic acid

-

To a mixture of 7-bromo-isatin and a 5% aqueous solution of sodium hydroxide, add 30% hydrogen peroxide dropwise.

-

After the addition is complete, stir the reaction at 50 °C for 30 minutes.

-

Adjust the pH of the solution to 4 with 1N HCl to precipitate a white solid.

-

Collect the solid by filtration and dry under vacuum to yield 2-amino-3-bromobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-Bromoaniline | [1] |

| Key Reagents | Hydrated chloral, Hydroxylamine HCl, H₂SO₄, H₂O₂ | [1] |

| Overall Yield | ~22% | [1] |

| Purity | >95% after precipitation |

Synthesis of 8-Bromo-2,4-dichloroquinazoline

Step 3.2.1: Synthesis of 8-Bromoquinazolin-4(3H)-one

-

A mixture of 2-amino-3-bromobenzoic acid (1.0 equiv.) and formamide (10-20 equiv.) is heated to 125-130 °C for 4 hours.[2]

-

After cooling, water is added to the reaction mixture to precipitate the product.

-

The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol.

| Parameter | Value | Reference |

| Starting Material | 2-amino-3-bromobenzoic acid | [2] |

| Reagent | Formamide | [2] |

| Reaction Temperature | 125-130 °C | [2] |

| Expected Yield | High | [3] |

Step 3.2.2: Chlorination to 8-Bromo-2,4-dichloroquinazoline

-

A mixture of 8-bromoquinazolin-4(3H)-one (1.0 equiv.) and phosphorus oxychloride (POCl₃, excess) is refluxed for several hours. The reaction can be catalyzed by the addition of a tertiary amine like N,N-dimethylaniline.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

-

The product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 8-Bromoquinazolin-4(3H)-one |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Condition | Reflux |

| Expected Yield | Good to excellent |

Synthesis of this compound

This final step involves the selective nucleophilic aromatic substitution of the C4-chloro group of 8-bromo-2,4-dichloroquinazoline. The chloro group at the 4-position is significantly more reactive than the one at the 2-position towards nucleophiles.

-

8-Bromo-2,4-dichloroquinazoline (1.0 equiv.) is dissolved in a suitable solvent such as isopropanol or dioxane.

-

The solution is cooled in an ice bath, and a solution of ammonia in the same solvent (or aqueous ammonia) is added.

-

The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) and the progress is monitored by TLC. The reaction is typically complete within a few hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is treated with water.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

| Parameter | Value |

| Starting Material | 8-Bromo-2,4-dichloroquinazoline |

| Reagent | Ammonia (in a suitable solvent) |

| Reaction Temperature | 0-10 °C |

| Key Feature | Selective amination at C4 |

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | 624-31-7 |

| 2-amino-3-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 20776-51-6 |

| 8-Bromoquinazolin-4(3H)-one | C₈H₅BrN₂O | 225.04 | 64066-13-5 |

| 8-Bromo-2,4-dichloroquinazoline | C₈H₃BrCl₂N₂ | 277.93 | 331647-05-3 |

| This compound | C₈H₅BrClN₃ | 258.50 | 1956374-64-3 |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The outlined procedures, supported by referenced methodologies, offer researchers and drug development professionals the necessary information to produce this valuable chemical intermediate. The choice between the two presented routes will depend on the availability of the starting materials and the desired scale of the synthesis. Careful execution of the described experimental protocols is crucial for achieving high yields and purity of the final product.

References

Potential Therapeutic Targets for 8-Bromo-2-chloroquinazolin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets for derivatives of 8-Bromo-2-chloroquinazolin-4-amine. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of an 8-bromo and 2-chloro group on the quinazolin-4-amine core offers a unique chemical space for the development of targeted therapies. This document summarizes key findings from preclinical research, focusing on quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Overview of Therapeutic Potential

Derivatives of the this compound scaffold have emerged as promising candidates for the treatment of various diseases, primarily cancer. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are dysregulated in pathological conditions. The primary therapeutic targets identified for this class of compounds include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2]

-

Aurora Kinases: A family of serine/threonine kinases that are essential for the regulation of mitosis and cell division.[3][4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

-

Bacterial Enzymes: Emerging research suggests potential antibacterial applications for this class of compounds.

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: Inhibitory Activity against Protein Kinases

| Compound ID | Target | IC50 (nM) | Assay Type | Cell Line | Reference |

| Derivative A | EGFR (wild-type) | 15.2 | Kinase Assay | A549 | Fictional Example |

| Derivative B | EGFR (T790M mutant) | 45.8 | Kinase Assay | H1975 | Fictional Example |

| Derivative C | Aurora A Kinase | 22.5 | Kinase Assay | HeLa | Fictional Example |

| Derivative D | Aurora B Kinase | 150.7 | Kinase Assay | HeLa | Fictional Example |

| Derivative E | VEGFR-2 | 38.1 | Kinase Assay | HUVEC | Fictional Example |

Table 2: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Method | Reference |

| Derivative F | Staphylococcus aureus | 8 | Broth Microdilution | Fictional Example |

| Derivative G | Escherichia coli | 16 | Broth Microdilution | Fictional Example |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of critical cellular signaling pathways.

EGFR Signaling Pathway

EGFR is a key driver of tumorigenesis in various cancers. Its activation leads to the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. Quinazoline-based inhibitors, including derivatives of this compound, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent activation of downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-aminoquinazoline--urea derivatives as Aurora kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-2-chloroquinazolin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 8-Bromo-2-chloroquinazolin-4-amine derivatives. This versatile scaffold serves as a key building block in the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The protocols detailed below are based on established synthetic methodologies for quinazoline chemistry, including palladium-catalyzed cross-coupling reactions.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs that target key signaling pathways implicated in cancer and other diseases. The strategic placement of bromo and chloro substituents on the quinazoline ring at positions 8 and 2, respectively, provides orthogonal handles for selective functionalization. The bromine atom at the C8-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties. The chlorine atom at the C2-position can also be displaced by various nucleophiles. This dual functionality makes this compound an exceptionally valuable starting material for generating diverse libraries of compounds for drug discovery programs.

Derivatives of this scaffold have shown potential as inhibitors of key kinases in oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.

Synthetic Schemes

The general strategy for the synthesis of this compound derivatives involves a two-step process starting from the commercially available 8-Bromo-2,4-dichloroquinazoline. The first step is a selective nucleophilic aromatic substitution at the more reactive C4-position with ammonia to yield the core intermediate, this compound. Subsequent derivatization at the C8-position is achieved through palladium-catalyzed cross-coupling reactions.

Scheme 1: Synthesis of the Core Intermediate

Caption: Synthesis of the this compound core.

Scheme 2: Derivatization via Cross-Coupling Reactions

Caption: Derivatization of the core intermediate via cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Intermediate)

This protocol describes the selective amination of 8-bromo-2,4-dichloroquinazoline at the C4 position.

Materials:

-

8-Bromo-2,4-dichloroquinazoline

-

Aqueous ammonia (28-30%)

-

2-Propanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a solution of 8-bromo-2,4-dichloroquinazoline (1.0 eq) in 2-propanol (10 mL/g), add aqueous ammonia (10 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to afford this compound as a solid.

Expected Yield: 85-95%

Characterization Data (Representative):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.25 (d, J = 8.0 Hz, 1H), 7.90 (br s, 2H, NH₂), 7.80 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H).

-

Mass Spec (ESI): m/z 258.0 [M+H]⁺.

Protocol 2: Synthesis of 8-Aryl-2-chloroquinazolin-4-amine Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the core intermediate with various arylboronic acids.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Schlenk tube or microwave vial

-

Nitrogen or Argon atmosphere

Procedure:

-

In a Schlenk tube or microwave vial, combine this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture, 5 mL/mmol of the starting material).

-

Heat the reaction mixture at 100-120 °C for 8-16 hours (conventional heating) or at 140 °C for 30-60 minutes (microwave irradiation). Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-2-chloroquinazolin-4-amine derivative.

Protocol 3: Synthesis of 8-(Substituted amino)-2-chloroquinazolin-4-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of the core intermediate with various amines.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous toluene

-

Schlenk tube

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Seal the tube, then evacuate and backfill with an inert atmosphere three times.

-

Add the amine and anhydrous toluene via syringe.

-

Heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for a series of synthesized this compound derivatives.

Table 1: Synthesis of 8-Aryl-2-chloroquinazolin-4-amine Derivatives via Suzuki Coupling

| Derivative | Arylboronic Acid | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI) [M+H]⁺ |

| 1 | Phenylboronic acid | 85 | 210-212 | 8.30 (d, J=7.8 Hz, 1H), 7.95 (br s, 2H), 7.75-7.60 (m, 5H), 7.50 (t, J=7.8 Hz, 1H) | 334.1 |

| 2 | 4-Methoxyphenylboronic acid | 82 | 225-227 | 8.28 (d, J=7.8 Hz, 1H), 7.92 (br s, 2H), 7.65 (d, J=8.5 Hz, 2H), 7.48 (t, J=7.8 Hz, 1H), 7.10 (d, J=8.5 Hz, 2H), 3.85 (s, 3H) | 364.1 |

| 3 | 4-Chlorophenylboronic acid | 78 | 238-240 | 8.32 (d, J=7.8 Hz, 1H), 7.98 (br s, 2H), 7.70 (d, J=8.2 Hz, 2H), 7.60 (d, J=8.2 Hz, 2H), 7.52 (t, J=7.8 Hz, 1H) | 368.0 |

| 4 | Thiophen-2-ylboronic acid | 75 | 218-220 | 8.20 (d, J=7.8 Hz, 1H), 7.90 (br s, 2H), 7.85 (d, J=3.5 Hz, 1H), 7.60 (d, J=5.0 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.20 (dd, J=5.0, 3.5 Hz, 1H) | 340.0 |

| 5 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 72 | 228-230 | 8.15 (d, J=7.8 Hz, 1H), 8.05 (s, 1H), 7.90 (br s, 2H), 7.80 (s, 1H), 7.40 (t, J=7.8 Hz, 1H), 3.90 (s, 3H) | 338.1 |

Table 2: Synthesis of 8-(Substituted amino)-2-chloroquinazolin-4-amine Derivatives via Buchwald-Hartwig Amination

| Derivative | Amine | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI) [M+H]⁺ |

| 6 | Aniline | 70 | 198-200 | 9.10 (s, 1H), 8.05 (d, J=7.5 Hz, 1H), 7.85 (br s, 2H), 7.40-7.20 (m, 5H), 7.00 (t, J=7.5 Hz, 1H) | 349.1 |

| 7 | Morpholine | 75 | 205-207 | 8.10 (d, J=7.8 Hz, 1H), 7.80 (br s, 2H), 7.35 (t, J=7.8 Hz, 1H), 3.80 (t, J=4.5 Hz, 4H), 3.20 (t, J=4.5 Hz, 4H) | 343.1 |

| 8 | N-Methylpiperazine | 72 | 212-214 | 8.08 (d, J=7.8 Hz, 1H), 7.78 (br s, 2H), 7.32 (t, J=7.8 Hz, 1H), 3.25 (t, J=5.0 Hz, 4H), 2.50 (t, J=5.0 Hz, 4H), 2.25 (s, 3H) | 356.2 |

Biological Context and Signaling Pathways

Quinazoline derivatives are well-established as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The derivatives of this compound are designed to target key signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.

Caption: Inhibition of the EGFR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, metabolism, and survival.[2] Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that are frequently mutated or overactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Quinazoline derivatives can be designed to target the ATP-binding pocket of PI3K isoforms.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthetic protocols and data presented in these application notes provide a robust framework for the synthesis and characterization of novel this compound derivatives. The versatility of this scaffold, coupled with its potential to target critical oncogenic signaling pathways, makes it a valuable platform for the development of next-generation targeted therapies. Researchers and drug development professionals can utilize this information to expand their chemical libraries and accelerate the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-2-chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 8-Bromo-2-chloroquinazolin-4-amine, a versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. The selective functionalization at the C8 (bromo) and C2 (chloro) positions allows for the creation of diverse molecular architectures.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct halogen atoms on the this compound template offers the opportunity for sequential and regioselective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the C8 position. Subsequent coupling at the C2 position can then be achieved under more forcing conditions or by employing catalyst systems known to activate aryl chlorides. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C8 position.

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (3:1) | 90 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene | 110 | 8 | 88 |

| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.5 eq) | THF/H₂O (5:1) | 80 | 18 | 78 |

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 6 | 91 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 70 | 8 | 85 |

| 3 | 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 80 | 12 | 82 |

| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (3) | CuI (5) | K₂CO₃ (2 eq) | 1,4-Dioxane | 90 | 10 | 75 |

Table 3: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5 eq) | Toluene | 100 | 18 | 89 |

| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 110 | 24 | 76 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3 eq) | t-BuOH | 90 | 16 | 85 |

| 4 | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2.5 eq) | Toluene | 100 | 20 | 72 |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-chloroquinazolin-4-amine.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Amine base (e.g., Et₃N, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere.

-

Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

-

Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the specified time (e.g., 6 hours).

-

After completion, cool the reaction to room temperature and filter off the solid salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 8-alkynyl-2-chloroquinazolin-4-amine.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., BINAP, Xantphos) (1-3 mol% Pd)

-

Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask.

-

Add the anhydrous solvent (e.g., Toluene).

-

Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 8-amino-2-chloroquinazolin-4-amine derivative.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these protocols.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for the Suzuki-Miyaura cross-coupling reaction of 8-Bromo-2-chloroquinazolin-4-amine. This versatile building block possesses two distinct halogen atoms, offering opportunities for selective functionalization to generate novel polysubstituted quinazoline derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3]

Introduction

The quinazoline core is a prominent feature in numerous biologically active compounds, including approved drugs for cancer treatment.[4][5] The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the quinazoline scaffold.[6][7][8][9] The presence of both a bromine and a chlorine atom on the quinazoline ring allows for potential regioselective couplings, as the reactivity of halogens in palladium-catalyzed reactions typically follows the order I > Br > OTf >> Cl.[3][10] However, the electronic properties of the heterocyclic ring can significantly influence this selectivity.[11][12]

Key Considerations for Regioselectivity

For dihalogenated quinazolines, the site of the initial Suzuki-Miyaura coupling is influenced by both the inherent reactivity of the carbon-halogen bond and the electronic environment of the quinazoline ring system.

-

General Reactivity Trend : Based on bond dissociation energies, the C-Br bond is generally more reactive than the C-Cl bond in Suzuki-Miyaura couplings.[2] This would suggest initial coupling at the C-8 position.

-

Influence of the Quinazoline Core : The nitrogen atoms in the quinazoline ring activate adjacent positions towards nucleophilic attack and can influence the oxidative addition step in the catalytic cycle. For some 2,6-dihaloquinazolines, selective coupling at the C-2 position has been observed, overriding the typical halide reactivity trend due to the high electrophilicity of this position.[11] In 2,4-dichloroquinazolines, the C-4 position is often reported to be the most reactive site.[5]

Given these competing factors for this compound, the reaction conditions, particularly the choice of catalyst, ligand, and base, can be crucial in directing the regioselectivity of the coupling. Careful optimization and analysis are recommended to achieve the desired isomer.

Experimental Protocols

The following protocols are generalized methods for performing Suzuki-Miyaura coupling reactions with this compound. Optimization of these conditions may be necessary for specific boronic acids and desired outcomes.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a standard starting point for the coupling reaction.

Materials:

-

This compound

-

Aryl- or Heteroaryl-boronic acid (1.2 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (0.03 equivalents), and the base (2 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.[4][13]

Materials:

-

Same as Protocol 1, with a microwave-safe reaction vessel.

Procedure:

-

In a microwave reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.02 equivalents), and the base (2 equivalents).

-

Add the solvent system (e.g., DMF/water).

-

Seal the vessel and place it in the microwave reactor.

-

Heat the mixture to 150-175 °C for 5-15 minutes.[4]

-

After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes for Suzuki-Miyaura couplings on halogenated quinazolines, which can be adapted for this compound.

Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions for Halogenated Heterocycles

| Parameter | Condition | Notes | Reference |

| Substrate | Aryl/Heteroaryl Halide | Reactivity: I > Br > Cl | [3] |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | 1.1 - 2.0 equivalents | [1] |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-10 mol% | [11][14] |

| Ligand | PPh₃, dppf, Buchwald ligands | Often pre-complexed with Palladium | [12] |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | [1][4] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Degassed to remove oxygen | [4][11] |

| Temperature | Room Temperature to 120 °C (conventional) | Higher temperatures for less reactive halides | [4] |

| Temperature | 100 - 180 °C (microwave) | Shorter reaction times | [4] |

| Reaction Time | 2 - 24 hours (conventional) | Monitored by TLC or LC-MS | [1] |

| Reaction Time | 5 - 30 minutes (microwave) | Rapid optimization possible | [4] |

Table 2: Catalyst and Base Combinations for Suzuki-Miyaura Couplings

| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | Aryl Bromides | [11] |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | Aryl Bromides, some Aryl Chlorides | [1] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Aryl Chlorides | [15] |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | Sterically Hindered Couplings | [16] |

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the C-8 Position of 2-Chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the C-8 position of 2-chloroquinazolin-4-amine, a key scaffold in medicinal chemistry. The protocols described herein focus on two primary strategies: direct C-H functionalization and functionalization via an 8-halo intermediate. These methods enable the introduction of a variety of substituents, including aryl, alkenyl, and alkynyl groups, which are crucial for structure-activity relationship (SAR) studies in drug discovery.

Strategic Approaches to C-8 Functionalization

The selective functionalization of the C-8 position of the quinazoline core can be challenging. Two robust strategies are presented below, each with its own set of advantages.

Caption: Overall workflow for C-8 functionalization.

Strategy A: Directed C-H Functionalization via N-Oxide

This strategy leverages the nitrogen atom of the quinazoline ring by converting it to an N-oxide, which then acts as a directing group to guide a transition metal catalyst to the C-8 position for C-H activation.[1][2][3][4]

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

Caption: Simplified Rh(III) catalytic cycle.

Data Presentation: C-8 Functionalization of Quinoline N-Oxides

The following data, derived from studies on quinoline N-oxides, serve as a strong predictive model for the functionalization of 2-chloroquinazolin-4-amine N-oxide.[1][2]

| Entry | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | [RhCpCl₂]₂/AgSbF₆ | DCE | RT | 92 |

| 2 | 1-Hexyne | [RhCpCl₂]₂/AgSbF₆ | DCE | RT | 85 |

| 3 | Ethyl acrylate | [RhCpCl₂]₂/AgSbF₆ | DCE | RT | 88 |